Cas no 2227720-73-0 ((2R)-1-4-(dimethylamino)phenylpropan-2-ol)

(2R)-1-4-(dimethylamino)phenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-4-(dimethylamino)phenylpropan-2-ol
- EN300-1833710
- 2227720-73-0
- (2R)-1-[4-(dimethylamino)phenyl]propan-2-ol
-
- Inchi: 1S/C11H17NO/c1-9(13)8-10-4-6-11(7-5-10)12(2)3/h4-7,9,13H,8H2,1-3H3/t9-/m1/s1
- InChI Key: ONIFATRPVNSGGS-SECBINFHSA-N
- SMILES: O[C@H](C)CC1C=CC(=CC=1)N(C)C
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.5
(2R)-1-4-(dimethylamino)phenylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833710-0.25g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1833710-2.5g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1833710-10.0g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1833710-0.05g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1833710-5.0g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1833710-0.1g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1833710-0.5g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1833710-1.0g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1833710-5g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1833710-1g |
(2R)-1-[4-(dimethylamino)phenyl]propan-2-ol |
2227720-73-0 | 1g |
$699.0 | 2023-09-19 |
(2R)-1-4-(dimethylamino)phenylpropan-2-ol Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on (2R)-1-4-(dimethylamino)phenylpropan-2-ol
Introduction to (2R)-1-4-(dimethylamino)phenylpropan-2-ol (CAS No. 2227720-73-0)
(2R)-1-4-(dimethylamino)phenylpropan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2227720-73-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol, featuring a stereogenic center at the propan-2-ol moiety, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition.
The compound belongs to a class of molecules known for their versatility in medicinal chemistry. Its structural features include a phenyl ring substituted with a dimethylamino group at the para position, linked to a propan-2-ol backbone. This configuration suggests possible interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the study of chiral compounds has seen considerable advancements, particularly in understanding their role in biological systems. The stereochemistry of (2R)-1-4-(dimethylamino)phenylpropan-2-ol is crucial, as enantiomers can exhibit markedly different pharmacological properties. This has driven extensive research into synthetic methodologies that allow for the precise control of stereochemical outcomes, ensuring the production of enantiomerically pure compounds.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both an amine and an alcohol functional group provides multiple points for chemical modification, enabling the synthesis of derivatives with tailored properties. Such modifications are essential for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.
Recent studies have highlighted the importance of amine-containing compounds in medicinal chemistry. The dimethylamino group in (2R)-1-4-(dimethylamino)phenylpropan-2-ol can serve as a hydrogen bond acceptor, enhancing interactions with biological targets. Additionally, this group can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, facilitating the construction of more intricate molecular architectures.
The propan-2-ol moiety adds another layer of functionality to this compound. The hydroxyl group can engage in hydrogen bonding, both as an acceptor and a donor, which is critical for binding to proteins and other biomolecules. Furthermore, this group can be oxidized to form an aldehyde or carboxylic acid, expanding the synthetic possibilities for further derivatization.
The synthesis of (2R)-1-4-(dimethylamino)phenylpropan-2-ol presents unique challenges due to its chiral center. Traditional synthetic routes often require expensive catalysts or complex reaction conditions to achieve high enantiomeric purity. However, recent advances in asymmetric synthesis have provided more efficient and scalable methods for producing enantiomerically enriched compounds.
One such approach involves the use of chiral auxiliaries or catalysts that facilitate enantioselective transformations. For instance, biocatalytic methods using engineered enzymes have shown promise in achieving high yields and selectivity under mild conditions. These innovations not only improve the efficiency of synthesis but also align with green chemistry principles by reducing waste and energy consumption.
The applications of (2R)-1-4-(dimethylamino)phenylpropan-2-ol extend beyond academic research. In industrial settings, this compound serves as a key intermediate in the production of active pharmaceutical ingredients (APIs). Its structural features make it a suitable candidate for further functionalization to produce drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions.
The pharmaceutical industry has increasingly recognized the value of chiral drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. The precise stereochemistry of (2R)-1-4-(dimethylamino)phenylpropan-2-ol aligns with this trend, making it a promising candidate for further development. Companies are investing heavily in research to identify new applications and optimize synthetic routes for this compound.
In conclusion, (2R)-1-4-(dimethylamino)phenylpropan-2-ol (CAS No. 2227720-73-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable scaffold for drug discovery and molecular design. As research continues to uncover new synthetic methodologies and applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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